6-Bromo-5-fluorobenzo[d]thiazol-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-5-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTANGTWGWAJMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluorobenzo[d]thiazol-2-amine typically involves the reaction of 5-fluoro-2-aminobenzenethiol with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
6-Bromo-5-fluorobenzo[d]thiazol-2-amine is primarily utilized as a building block in the synthesis of novel therapeutic agents. Its derivatives have shown promise in treating a variety of conditions, including:
- Anticancer Activity : Several studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications on the benzothiazole scaffold have led to compounds with IC50 values ranging from 10.34 to 12.14 μM against tumor cells .
- Anti-inflammatory and Antimicrobial Properties : The compound's structure allows for the development of agents targeting inflammation and microbial infections, making it versatile in medicinal applications.
Materials Science
Development of Novel Materials
In materials science, this compound is explored for its electronic and optical properties. It serves as a precursor in synthesizing materials that can be utilized in:
- Dyes and Pigments : Its unique chemical structure contributes to the synthesis of vibrant dyes and pigments used in various industries.
- Semiconductors : Research indicates potential applications in organic semiconductors due to its electronic characteristics.
Biological Research
Molecular Interaction Studies
This compound acts as a valuable probe in biological research, particularly in studying molecular interactions and mechanisms. Notable applications include:
- Cytochrome P450 Inhibition : Studies have shown that this compound can inhibit cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics.
- Biological Process Investigations : Its derivatives are used to elucidate biological pathways, contributing to a better understanding of cellular mechanisms.
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, this compound is employed in the synthesis of specialty chemicals, including:
- Dyes and Pigments : The compound's reactivity allows for the creation of various colorants used in textiles and coatings.
- Pharmaceutical Intermediates : It serves as an intermediate in producing more complex pharmaceutical compounds.
Anticancer Research
A study focusing on a series of benzothiazole derivatives highlighted that specific substitutions on the benzothiazole scaffold can enhance antiproliferative potency against cancer cell lines. For example, one derivative demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
Kinase Inhibition Studies
Research has indicated that certain derivatives exhibit selectivity profiles for inhibiting kinases such as CSF1R and VEGFR-2. This suggests that this compound may share similar inhibitory mechanisms with other known kinase inhibitors.
Comparison Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-6-fluorobenzo[d]thiazol-2-amine | Bromine at position 4 | Different substitution pattern affecting reactivity |
| 2-Amino-4-bromo-6-fluorobenzothiazole | Amino group at position 2 | Variation in functional groups influencing activity |
| 5-Chloro-6-fluorobenzo[d]thiazol-2-amine | Chlorine instead of bromine | Potentially different metabolic pathways |
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Benzothiazole Derivatives
Key Observations :
- Halogen Position: Bromine at C6 (as in the target compound) vs.
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, as seen in 7-chloro-6-fluorobenzo[d]thiazol-2-amine derivatives used in antioxidant studies .
Heterocycle Core Modifications
Table 2: Comparison with Oxazole and Thiophene Analogues
Key Observations :
Key Observations :
- Antitubercular Activity : Nitro-substituted benzothiazoles (e.g., 6-nitrobenzo[d]thiazol-2-amine) exhibit potent activity against M. tuberculosis H37Ra (MIC: <1 µg/mL for compound 92b) . Bromine/fluorine substitution in the target compound may enhance lipophilicity, improving membrane permeability.
- Antioxidant Activity : Fluorinated benzothiazole-pyrazoline hybrids (e.g., compound 5a-f in ) show radical scavenging activity (IC₅₀: 10–50 µM), attributed to electron-withdrawing substituents stabilizing radical intermediates.
Biological Activity
6-Bromo-5-fluorobenzo[d]thiazol-2-amine (BrF-BTA) is an organic compound belonging to the benzothiazole derivative family. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents along with an amine group, has attracted significant attention in medicinal chemistry for its potential biological activities and therapeutic applications. This article reviews the biological activity of BrF-BTA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrFN2S. The compound features a benzothiazole core, which is a bicyclic structure comprising both a benzene ring and a thiazole ring. The specific substitution pattern of bromine at position 6 and fluorine at position 5 significantly influences its chemical reactivity and biological interactions.
Biological Activities
BrF-BTA exhibits notable biological activities, particularly in the following areas:
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the benzothiazole scaffold in enhancing biological activity. For example:
- Substituent Positioning : Variations in the position of bromine or fluorine atoms significantly affect the compound's reactivity and biological potency.
- Functional Group Variations : Compounds with different functional groups at specified positions on the benzothiazole ring show varying degrees of cytotoxicity and kinase inhibition .
Comparison Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-6-fluorobenzo[d]thiazol-2-amine | Bromine at position 4 | Different substitution pattern affecting reactivity |
| 2-Amino-4-bromo-6-fluorobenzothiazole | Amino group at position 2 | Variation in functional groups influencing activity |
| 5-Chloro-6-fluorobenzo[d]thiazol-2-amine | Chlorine instead of bromine | Potentially different metabolic pathways |
Case Studies
- Anticancer Research : A study involving a series of 2-amino-benzothiazole derivatives demonstrated that modifications on the benzothiazole scaffold could enhance antiproliferative potency against various cancer cell lines. For instance, one derivative showed IC50 values ranging from 10.34 to 12.14 μM against tumor cells .
- Kinase Inhibition Studies : Research has shown that certain derivatives exhibit high selectivity profiles when inhibiting kinases such as CSF1R and VEGFR-2, suggesting that BrF-BTA may share similar inhibitory mechanisms .
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-5-fluorobenzo[d]thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves bromination and fluorination of benzo[d]thiazol-2-amine precursors. Key steps include:
- Bromination : Use bromine in glacial acetic acid with aniline derivatives to introduce the bromine substituent .
- Solvent Optimization : Ethanol or ethylene glycol improves solubility and reaction efficiency. For example, using ethylene glycol with hydrazine hydrate increased yields to 76% in 2-hydrazinyl derivatives .
- Catalytic Additives : HCl (1.0–2.0 eq) enhances reaction rates and product stability during hydrazine coupling .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2–4 hours) compared to traditional reflux (16 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic protons : Peaks at δ 7.2–8.5 ppm (split due to bromine/fluorine coupling) .
- Amine protons : Broad singlet near δ 5.5–6.0 ppm .
- IR Spectroscopy :
- N-H stretch: 3200–3400 cm⁻¹ .
- C-Br/C-F vibrations: 550–650 cm⁻¹ and 1100–1250 cm⁻¹, respectively .
- ESI-MS : Molecular ion peaks at m/z 257.03 (for brominated derivatives) .
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
Q. What strategies can resolve contradictions in biological activity data of this compound derivatives observed across different studies?
Methodological Answer:
Q. What methodological considerations are critical when analyzing hydrogen bonding patterns in the crystal structure of this compound derivatives?
Methodological Answer:
- Crystallographic Refinement : Use SHELXL for high-resolution data (≤0.8 Å) to model disorder in bromine/fluorine positions .
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular interactions driving crystal packing .
- Thermal Ellipsoids : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion in the amine group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
